tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate
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Overview
Description
tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate: is a complex organic compound with a unique tricyclic structure. This compound is characterized by its rigid framework and the presence of a tert-butyl ester group, which imparts specific chemical properties and reactivity. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate typically involves multiple steps, starting from simpler organic molecules. The key steps often include:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions or other cycloaddition processes.
Introduction of the tert-butyl ester group: This step usually involves esterification reactions, where a carboxylic acid group is converted into a tert-butyl ester using reagents like tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for cyclization reactions and continuous flow processes for esterification.
Chemical Reactions Analysis
Types of Reactions
tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ester group or other functional groups within the molecule.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or alkanes.
Scientific Research Applications
tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials, such as polymers and resins, due to its rigid structure.
Mechanism of Action
The mechanism by which tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The rigid tricyclic structure can provide a unique fit for binding sites, making it a valuable tool for studying molecular interactions.
Comparison with Similar Compounds
tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate can be compared with other tricyclic compounds, such as:
Tricyclo[4.3.1.1,3,8]undecane: Lacks the tert-butyl ester group, resulting in different reactivity and applications.
tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxamide:
The presence of the tert-butyl ester group in this compound imparts unique reactivity and stability, making it distinct from other similar compounds.
Properties
CAS No. |
2648965-72-2 |
---|---|
Molecular Formula |
C16H26O2 |
Molecular Weight |
250.4 |
Purity |
95 |
Origin of Product |
United States |
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